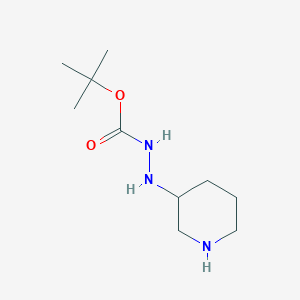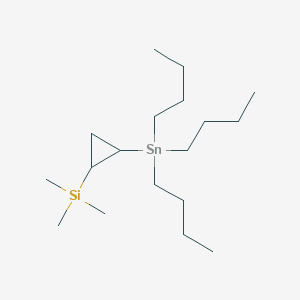
Trimethyl(2-(tributylstannyl)cyclopropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-(tributylstannyl)cyclopropyl)silane is a specialized organosilicon compound with the molecular formula C18H38SiSn. This compound is characterized by the presence of a cyclopropyl ring substituted with a trimethylsilyl group and a tributylstannyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-(tributylstannyl)cyclopropyl)silane typically involves the reaction of cyclopropyl derivatives with trimethylsilyl and tributylstannyl reagents. One common method is the palladium-catalyzed coupling of cyclopropyl halides with trimethyl(tributylstannyl)silane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive stannyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-(tributylstannyl)cyclopropyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: The stannyl group can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted cyclopropyl silanes, silanols, and reduced organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-(tributylstannyl)cyclopropyl)silane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Trimethyl(2-(tributylstannyl)cyclopropyl)silane exerts its effects involves the interaction of the stannyl and silyl groups with various molecular targets. The stannyl group acts as a nucleophile, facilitating substitution reactions, while the silyl group provides stability and enhances the reactivity of the cyclopropyl ring. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(tributylstannyl)silane: Similar in structure but lacks the cyclopropyl ring.
Trimethylsilylcyclopropane: Contains the cyclopropyl ring but lacks the stannyl group.
Tributylstannylcyclopropane: Contains the stannyl group but lacks the silyl group.
Uniqueness
Trimethyl(2-(tributylstannyl)cyclopropyl)silane is unique due to the combination of the cyclopropyl ring, trimethylsilyl group, and tributylstannyl group. This combination imparts unique reactivity and stability, making it a valuable reagent in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C18H40SiSn |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
trimethyl-(2-tributylstannylcyclopropyl)silane |
InChI |
InChI=1S/C6H13Si.3C4H9.Sn/c1-7(2,3)6-4-5-6;3*1-3-4-2;/h4,6H,5H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
SLNFNMACKNZZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1CC1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)
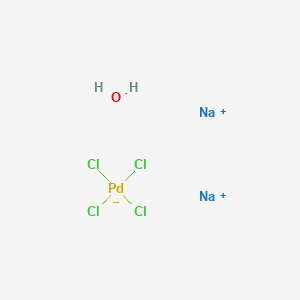
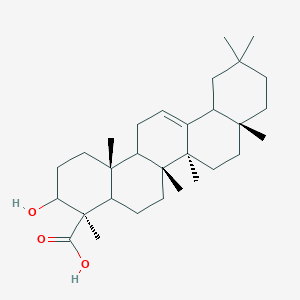
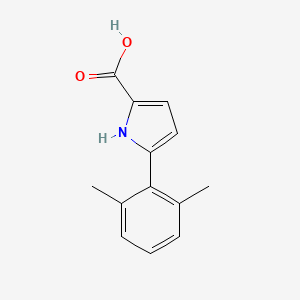
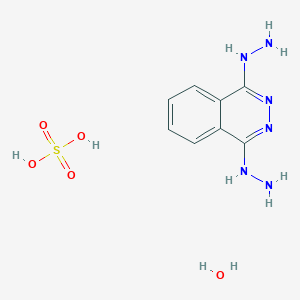
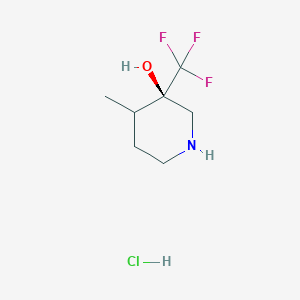
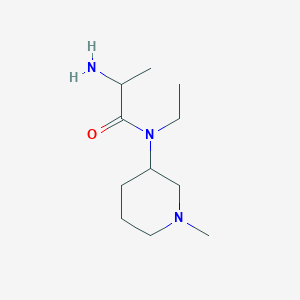
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
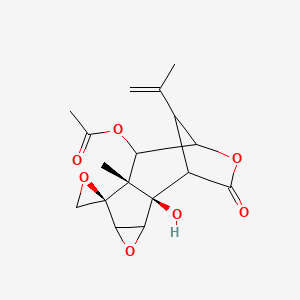
![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
